molecular formula C18H20O6 B12756135 EV-22 methyl ester CAS No. 115216-95-0

EV-22 methyl ester

Cat. No.: B12756135
CAS No.: 115216-95-0
M. Wt: 332.3 g/mol
InChI Key: YHKYOCPCNKEVQR-UHFFFAOYSA-N
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Description

EV-22 methyl ester is a chemical compound belonging to the ester family. Esters are characterized by their pleasant odors and are commonly found in fruits and flowers. They are widely used in various industries, including food, pharmaceuticals, and cosmetics, due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EV-22 methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through transesterification processes. This involves the reaction of triglycerides with methanol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

EV-22 methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Aminolysis: Ammonia or primary/secondary amines.

Major Products

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Alcohol.

    Aminolysis: Amide.

Comparison with Similar Compounds

EV-22 methyl ester can be compared with other esters such as:

Uniqueness

This compound stands out due to its specific chemical structure and properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its versatility and importance in scientific research .

Properties

CAS No.

115216-95-0

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

methyl 7-[5-(1-hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoate

InChI

InChI=1S/C18H20O6/c1-3-4-5-8-11-14(19)17-15(23-18(21)24-17)12-9-6-7-10-13-16(20)22-2/h1,14-15,17,19H,6-7,9-10,12-13H2,2H3

InChI Key

YHKYOCPCNKEVQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1C(OC(=O)O1)C(C#CC#CC#C)O

Origin of Product

United States

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